Cas no 1245645-38-8 (6,8-dichloroimidazo[1,2-a]pyrazine)
![6,8-dichloroimidazo[1,2-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/1245645-38-8x500.png)
6,8-dichloroimidazo[1,2-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- 6,8-Dichloroimidazo[1,2-a]pyrazine
- 6,8-dichloro-Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrazine, 6,8-dichloro-
- SCHEMBL16121286
- DB-095417
- AS-63242
- YVLSJHVPWXSKFE-UHFFFAOYSA-N
- SY041875
- 1245645-38-8
- CS-0038560
- DTXSID201297187
- VZB64538
- MFCD18072707
- EN300-196389
- W12668
- AKOS026743866
- 6,8-dichloroimidazo[1,2-a]pyrazine
-
- MDL: MFCD18072707
- インチ: InChI=1S/C6H3Cl2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
- InChIKey: YVLSJHVPWXSKFE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN2C=CN=C2C(Cl)=N1
計算された属性
- せいみつぶんしりょう: 186.9704025g/mol
- どういたいしつりょう: 186.9704025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 30.2Ų
6,8-dichloroimidazo[1,2-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0038560-5g |
6,8-Dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | ≥97.0% | 5g |
$1183.0 | 2021-09-02 | |
ChemScence | CS-0038560-250mg |
6,8-Dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | 98.63% | 250mg |
$162.0 | 2022-04-28 | |
TRC | D439013-50mg |
6,8-Dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | 50mg |
$ 160.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D632857-25g |
6,8-dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | 97% | 25g |
$3350 | 2024-05-24 | |
eNovation Chemicals LLC | D632857-1g |
6,8-dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | 97% | 1g |
$450 | 2024-05-24 | |
Enamine | EN300-196389-1.0g |
6,8-dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | 95% | 1g |
$0.0 | 2023-06-08 | |
eNovation Chemicals LLC | D632857-10g |
6,8-dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | 97% | 10g |
$1900 | 2025-02-22 | |
A2B Chem LLC | AA28650-1g |
6,8-Dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | 95% | 1g |
$55.00 | 2024-04-20 | |
Ambeed | A892303-1g |
6,8-Dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | 95% | 1g |
$78.0 | 2025-03-04 | |
A2B Chem LLC | AA28650-5g |
6,8-Dichloroimidazo[1,2-a]pyrazine |
1245645-38-8 | 95% | 5g |
$249.00 | 2024-04-20 |
6,8-dichloroimidazo[1,2-a]pyrazine 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
6,8-dichloroimidazo[1,2-a]pyrazineに関する追加情報
Introduction to 6,8-dichloroimidazo[1,2-a]pyrazine (CAS No: 1245645-38-8)
6,8-dichloroimidazo[1,2-a]pyrazine, identified by the Chemical Abstracts Service Number (CAS No) 1245645-38-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazine class, a structural motif known for its broad spectrum of biological activities. The presence of chlorine substituents at the 6th and 8th positions enhances its reactivity and potential utility in drug discovery.
The molecular structure of 6,8-dichloroimidazo[1,2-a]pyrazine consists of a fused ring system comprising an imidazole ring and a pyrazine ring, with two chlorine atoms attached at specific positions. This unique arrangement contributes to its distinct chemical properties and makes it a valuable scaffold for designing novel therapeutic agents. The compound's ability to interact with various biological targets has prompted extensive investigation into its pharmacological potential.
In recent years, 6,8-dichloroimidazo[1,2-a]pyrazine has been studied for its potential applications in the development of small-molecule inhibitors. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus in drug development efforts.
Recent studies have demonstrated that derivatives of 6,8-dichloroimidazo[1,2-a]pyrazine can exhibit potent inhibitory effects on specific kinases. For instance, modifications to the chlorine-substituted imidazopyrazine core have led to compounds that selectively target aberrantly activated kinases in cancer cells. These findings highlight the compound's potential as a lead molecule for developing next-generation anticancer therapies. The ability to fine-tune its structure allows researchers to optimize its binding affinity and selectivity against desired biological targets.
The synthesis of 6,8-dichloroimidazo[1,2-a]pyrazine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chlorine atoms at the 6th and 8th positions is achieved through chlorination reactions, which are typically carried out using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These reactions must be carefully monitored to ensure high yield and purity of the final product.
The pharmacological evaluation of 6,8-dichloroimidazo[1,2-a]pyrazine has revealed several interesting properties. In vitro studies have shown that this compound can inhibit the activity of various kinases by binding to their active sites. This binding interaction often leads to disruption of kinase-mediated signaling pathways, which can have therapeutic implications. Additionally, preliminary in vivo studies suggest that derivatives of this compound may exhibit favorable pharmacokinetic profiles when administered orally or intravenously.
The versatility of 6,8-dichloroimidazo[1,2-a]pyrazine as a chemical scaffold has also prompted investigations into its use in other therapeutic areas beyond oncology. Researchers are exploring its potential as an antimicrobial agent and as a modulator of inflammatory responses. The compound's ability to interact with bacterial enzymes and interfere with microbial growth has opened new avenues for developing novel antibiotics. Furthermore, its potential to modulate inflammatory cytokines may make it useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The development of new synthetic methodologies for modifying the structure of 6,8-dichloroimidazo[1,2-a]pyrazine is an ongoing area of research. Advances in synthetic chemistry have enabled the introduction of diverse functional groups at various positions within the heterocyclic core. These modifications can enhance the compound's solubility, bioavailability, and metabolic stability. Additionally, computational chemistry techniques are being employed to predict the biological activity of newly synthesized derivatives before they are synthesized experimentally.
The future prospects for 6,8-dichloroimidazo[1,2-a]pyrazine are promising given its broad range of biological activities and synthetic accessibility. As more research is conducted into its pharmacological properties and potential therapeutic applications, this compound is expected to play an increasingly important role in drug discovery efforts. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into clinical applications that benefit patients worldwide.
1245645-38-8 (6,8-dichloroimidazo[1,2-a]pyrazine) 関連製品
- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)
- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)
- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 194474-71-0(1β-Methoxydiversifolin 3-O-methyl ether)
- 916210-34-9(tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate)
- 2229319-31-5(1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine)
- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)
- 477946-96-6(4-Fluorobenzoic Acid Chloromethyl Ester)
- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)
- 1903639-86-0(3-(2-ethoxyphenyl)-N-{6-(furan-2-yl)pyridin-3-ylmethyl}propanamide)
